molecular formula C8H9Cl2N3O2 B13992019 2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine

2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine

Cat. No.: B13992019
M. Wt: 250.08 g/mol
InChI Key: OXAJIYYMYJYMAR-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine is a chemical compound with a complex structure that includes both triazine and tetrahydropyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with tetrahydro-2H-pyran-4-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the triazine ring can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield triazine derivatives with various functional groups.

Scientific Research Applications

2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or proteins, leading to inhibition or modulation of their activity. The tetrahydropyran moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-(tetrahydro-2H-pyran-4-yl)pyrimidine: This compound has a similar structure but with a pyrimidine ring instead of a triazine ring.

    2,4-Dichloro-6-(methoxy)-1,3,5-triazine: This compound has a methoxy group instead of the tetrahydropyran moiety.

Uniqueness

2,4-Dichloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-1,3,5-triazine is unique due to the presence of both triazine and tetrahydropyran moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H9Cl2N3O2

Molecular Weight

250.08 g/mol

IUPAC Name

2,4-dichloro-6-(oxan-4-yloxy)-1,3,5-triazine

InChI

InChI=1S/C8H9Cl2N3O2/c9-6-11-7(10)13-8(12-6)15-5-1-3-14-4-2-5/h5H,1-4H2

InChI Key

OXAJIYYMYJYMAR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

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